molecular formula C18H19F2N3O3S B6909955 N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide

Cat. No.: B6909955
M. Wt: 395.4 g/mol
InChI Key: KFTVYAQXAXBSGR-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclobutyl ring, a difluorophenyl group, and a pyridinylsulfonyl moiety. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c1-23(27(25,26)14-4-2-9-21-11-14)12-17(24)22-18(7-3-8-18)15-6-5-13(19)10-16(15)20/h2,4-6,9-11H,3,7-8,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTVYAQXAXBSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCC1)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction, followed by a coupling reaction with the cyclobutyl ring.

    Attachment of the Pyridinylsulfonyl Moiety: The pyridinylsulfonyl group can be attached through a sulfonylation reaction, using suitable reagents and catalysts.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies of biological processes and pathways, particularly those involving its molecular targets.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

    Industry: It may be used in the production of specialty chemicals, materials, or other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-2-ylsulfonyl)amino]acetamide
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-4-ylsulfonyl)amino]acetamide
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]propionamide

Uniqueness

N-[1-(2,4-difluorophenyl)cyclobutyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

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